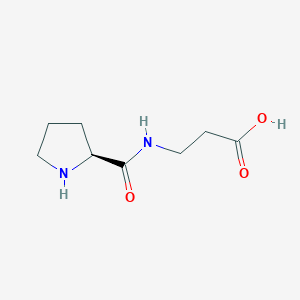

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid

Description

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is a chiral small molecule characterized by a propanoic acid backbone with a pyrrolidine-2-carboxamide substituent at the third carbon. Its stereochemical configuration (S) at the α-carbon of the propanoic acid moiety is critical for its biological interactions. This compound is structurally related to peptide mimetics and enzyme inhibitors, where the pyrrolidine ring contributes to conformational rigidity and hydrogen-bonding capabilities.

Propriétés

IUPAC Name |

3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCOTPJCVREEI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as a pyrrolidine derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyrrolidine ring, which is known to influence its biological interactions. The specific stereochemistry at the chiral center plays a crucial role in determining its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and therapeutic effects.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate physiological processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antitumor Activity : A study explored the synthesis of conjugates involving this compound and evaluated their cytotoxicity against mouse lymphoma cells. Results indicated that derivatives exhibited significant antitumor activity, with some compounds showing IC50 values comparable to established chemotherapeutics like temozolomide .

- Antimicrobial Properties : Research highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were determined, showcasing its potential as an antimicrobial agent .

- Plant Growth Promotion : In vitro experiments demonstrated that the application of the compound significantly increased root and shoot lengths in Allium tuberosum, indicating its role as a plant growth promoter .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolidine ring and carboxamide group can enhance or diminish biological activity. For instance:

- Substituents on the pyrrolidine ring have been shown to affect enzyme binding affinity.

- Variations in the carboxamide moiety can alter the compound's solubility and bioavailability, impacting its therapeutic efficacy.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid has been investigated for its role in developing novel pharmaceuticals. Its structural similarity to amino acids allows it to be used as a building block in peptide synthesis and drug design.

Case Study: Anticancer Properties

Recent studies have highlighted the potential of this compound in targeting specific cancer pathways. For instance, research on proteolysis-targeting chimeras (PROTACs) has shown that derivatives of this compound can selectively degrade mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC) .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacological studies. Its structural characteristics suggest potential interactions with receptors involved in neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective effects against oxidative stress in neuronal cells, suggesting a role in treating conditions like Alzheimer's disease .

Biochemistry

In biochemical applications, this compound serves as an important intermediate in synthesizing biologically active molecules. Its ability to form stable complexes with enzymes and receptors makes it a valuable tool for studying enzyme kinetics and protein interactions.

Case Study: Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | References |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | |

| Neuropharmacology | Neuroprotective effects | |

| Biochemistry | Enzyme inhibition studies |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid with structurally or functionally related compounds:

Key Insights:

Structural Modifications and Bioactivity: Alacepril’s acetylthio and phenyl groups enhance its ACE inhibition by interacting with zinc ions in the enzyme’s active site, a feature absent in the simpler this compound . αvβ1 integrin-IN-1’s guanidine moiety increases polarity (XlogP = 0.8) and selectivity for integrins, contrasting with the more hydrophobic Alacepril .

Stereochemical Impact: The (S)-configuration in the target compound is critical for mimicking natural peptide substrates, as seen in (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, where the (R)-form may exhibit different transporter affinity .

Physicochemical Properties: The tosyl group in (S)-2-((S)-1-Tosylpyrrolidine-2-carboxamido)-3-phenylpropanoic acid increases molecular weight (MW = ~400 g/mol) and reduces aqueous solubility compared to the parent compound .

Synthetic Utility: Compounds like (R)-3-Mercapto-2-((S)-pyrrolidine-2-carboxamido)propanoic acid serve as intermediates for disulfide bond formation in peptide synthesis, leveraging the thiol group’s reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.